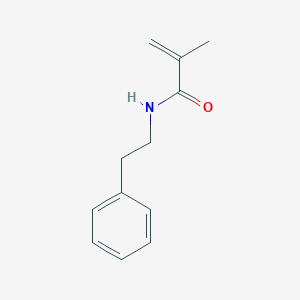

2-Methyl-N-(2-phenylethyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAFMQMHTPUJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495623 | |

| Record name | 2-Methyl-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37140-96-8 | |

| Record name | 2-Methyl-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl N 2 Phenylethyl Prop 2 Enamide

N-Acylation Reactions as Primary Synthetic Routes

N-acylation is a fundamental and widely employed strategy for the formation of amides. In the context of 2-Methyl-N-(2-phenylethyl)prop-2-enamide synthesis, this involves the reaction of a nucleophilic amine, 2-phenylethylamine, with an acylating agent derived from methacrylic acid. The conversion of phenethylamine (B48288) to a phenethylamide is generally considered a straightforward process, often utilizing acyl chlorides or anhydrides as the acylating source. nih.govmdpi.com

The most common and effective route for synthesizing this compound is the direct acylation of 2-phenylethylamine using methacryloyl chloride. nih.govmdpi.com This reaction involves the nucleophilic attack of the primary amine group of 2-phenylethylamine on the electrophilic carbonyl carbon of methacryloyl chloride, leading to the formation of the desired amide and hydrogen chloride (HCl) as a byproduct.

The N-acylation reaction between an amine and an acyl chloride generates a stoichiometric amount of hydrogen halide, in this case, HCl. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a neutralizing agent is required. Triethylamine (B128534) is commonly used for this purpose, as it effectively scavenges the HCl produced during the reaction. nih.govmdpi.com The reaction between triethylamine and HCl forms triethylammonium (B8662869) chloride, a salt that precipitates out of many organic solvents, helping to drive the reaction to completion. nih.govmdpi.com

The choice of solvent is critical for ensuring proper solubility of reactants and facilitating the reaction. Ethylene (B1197577) dichloride has been successfully employed as a solvent for the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides. nih.govmdpi.com It provides a suitable medium for the reactants and allows for the easy removal of the triethylammonium chloride precipitate by filtration. nih.govmdpi.com While other solvents like ethyl ether or benzene (B151609) have been used for similar N-acylations, they are considered less convenient due to the low boiling point of ethyl ether and the high toxicity of benzene. nih.govmdpi.com

The synthesis has been optimized to proceed efficiently under mild conditions. The reaction is typically conducted at room temperature and is generally complete within three hours. nih.govmdpi.com The standard procedure involves dissolving the 2-phenylethylamine and triethylamine in the solvent, followed by the slow, dropwise addition of methacryloyl chloride over approximately 15 minutes. nih.govmdpi.com Using a slight excess (e.g., 20%) of both methacryloyl chloride and triethylamine ensures the complete consumption of the starting amine. nih.govmdpi.com

Table 1: Optimized Reaction Parameters for the Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides

| Parameter | Value/Condition | Source(s) |

| Reactants | 2-Arylethylamine, Methacryloyl Chloride | nih.govmdpi.com |

| Neutralizing Agent | Triethylamine | nih.govmdpi.com |

| Solvent | Ethylene Dichloride | nih.govmdpi.com |

| Temperature | Room Temperature | nih.govmdpi.com |

| Reaction Time | 3 hours | nih.govmdpi.com |

| Reagent Stoichiometry | ~20% excess of acylating agent and base | nih.govmdpi.com |

While the use of methacryloyl chloride is a primary route, other amidation strategies exist for related systems. For instance, in a similar reaction, phenethylamine was N-acylated using acetic anhydride (B1165640) to produce 2-phenylethylacetamide. nih.govmdpi.com Acetic anhydride is another common acylating agent that produces a carboxylic acid (acetic acid) as a byproduct instead of HCl. This can be an advantage in certain systems, although acyl chlorides are often more reactive. Other advanced methods for forming N-substituted acrylamides include metal-free C-S bond cleavage strategies and direct transamidation of unactivated tertiary amides, though these are typically employed for more complex substrates or polymers. researchgate.netacs.orgnih.gov

Reaction of 2-Phenylethylamine with Methacryloyl Chloride

Yield Optimization and Efficiency

The N-acylation of 2-phenylethylamine derivatives with methacryloyl chloride is an efficient method that provides high yields of the corresponding N-(2-arylethyl)-2-methylprop-2-enamides. nih.gov Studies on a series of 2-arylethylamines with various substituents on the benzene ring have demonstrated yields ranging from 46% to 94%. nih.govresearchgate.net This efficiency underscores the robustness of the synthetic procedure. The high yields are attributed to the optimized reaction conditions, including the effective neutralization of the HCl byproduct and the choice of an appropriate solvent system that facilitates both the reaction and the purification process. nih.govmdpi.com

Table 2: Synthesis Yields for Various N-(2-arylethyl)-2-methylprop-2-enamides

| Starting Amine (Substituent on Phenyl Ring) | Product | Yield (%) | Source(s) |

| 2-(4-fluorophenyl)ethylamine | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 82 | nih.govresearchgate.net |

| 2-(4-chlorophenyl)ethylamine | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 94 | nih.govresearchgate.net |

| 2-(2,4-dichlorophenyl)ethylamine | N-(2-(2,4-dichlorophenyl)ethyl)-2-methylprop-2-enamide | 46 | nih.govresearchgate.net |

| 2-(4-bromophenyl)ethylamine | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 88 | nih.govresearchgate.net |

| 2-(4-methoxyphenyl)ethylamine | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | 73 | nih.govresearchgate.net |

| 2-(3,4-dimethoxyphenyl)ethylamine | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylprop-2-enamide | 86 | nih.govresearchgate.net |

Purification Techniques for Synthesized this compound

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and other impurities. Therefore, a purification step is essential to isolate the target compound in a pure form, which is crucial for its subsequent use and accurate characterization. The choice of purification method depends on the physical properties of the compound, such as its polarity and crystallinity, as well as the nature of the impurities. The most common and effective techniques for the purification of N-substituted acrylamide (B121943) derivatives like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For N-substituted acrylamides, a range of solvents can be employed for recrystallization. The selection of an appropriate solvent is critical for achieving high purity and yield. Often, a single solvent may not provide the desired separation, and a mixed-solvent system may be necessary. In such cases, the compound is typically dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is sparingly soluble, is added dropwise until turbidity persists. The solution is then heated to redissolve the precipitate and allowed to cool slowly for crystal formation.

Based on the purification of structurally similar N-substituted acrylamides, several solvent systems can be proposed for the recrystallization of this compound. For instance, N-substituted acrylamides have been successfully recrystallized from petroleum ether. uobaghdad.edu.iqresearchgate.net For related compounds like N-benzylacrylamide, a mixture of benzene and hexane (B92381) has proven effective. orgsyn.org Given the aromatic and amide functionalities in this compound, a non-polar solvent or a mixture of a moderately polar and a non-polar solvent would likely be suitable.

Table 1: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale for Selection | Expected Outcome |

|---|---|---|

| Toluene (B28343) | The aromatic nature of toluene is compatible with the phenylethyl group of the target compound. | May yield high-purity crystals upon slow cooling. |

| Hexane/Ethyl Acetate (B1210297) | A versatile mixed-solvent system where solubility can be finely tuned. | Good for separating impurities with different polarities. |

| Benzene/Hexane | A classic mixture for recrystallizing aromatic compounds. orgsyn.org | Can provide well-formed crystals if the compound is not excessively soluble in benzene. |

Chromatographic Methods

When recrystallization is not effective, or for the purification of non-crystalline products, chromatographic techniques are employed. Flash column chromatography is a common and efficient method for the preparative separation of organic compounds. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which is pushed through the column under pressure.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus effecting separation.

For the purification of N-substituted acrylamides, normal-phase chromatography using silica gel as the stationary phase is generally effective. The choice of the mobile phase is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for compounds of intermediate polarity, such as this compound, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation. For instance, N-benzyl-N-phenylacrylamides have been purified using a hexane/ethyl acetate gradient. rsc.org

Table 2: General Conditions for Flash Chromatography of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

| Typical Elution Profile | Less polar impurities elute first, followed by the pure product, and then more polar impurities. |

Chemical Reactivity and Transformation Pathways of 2 Methyl N 2 Phenylethyl Prop 2 Enamide

Reactions Involving the Terminal Alkene Moiety (Prop-2-enamide)

The carbon-carbon double bond in the prop-2-enamide portion of the molecule is electron-rich, making it susceptible to attack by electrophiles and susceptible to oxidation.

The π bond of the alkene can act as a nucleophile, attacking electrophilic species in what are known as electrophilic addition reactions. In these reactions, the double bond is broken, and two new sigma bonds are formed. wikipedia.orgyoutube.com The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable carbocation intermediate at the more substituted carbon.

A typical example is the addition of hydrogen halides (HX). The reaction proceeds in two steps: the initial attack of the alkene on the hydrogen of the H-X bond, forming a carbocation, followed by the rapid attack of the halide anion on the carbocation. libretexts.orglibretexts.org

Table 1: Examples of Electrophilic Addition Reactions

| Reactant | Product | Description |

| Hydrogen Bromide (HBr) | 2-Bromo-2-methyl-N-(2-phenylethyl)propanamide | The double bond is broken, and a hydrogen atom adds to one carbon while a bromine atom adds to the other, following Markovnikov's rule. |

| Water (H₂O) in the presence of an acid catalyst (e.g., H₂SO₄) | 2-Hydroxy-2-methyl-N-(2-phenylethyl)propanamide | This hydration reaction results in the formation of an alcohol. The hydroxyl group adds to the more substituted carbon of the original double bond. |

The terminal alkene can be cleaved through oxidative processes, leading to the formation of carbonyl compounds. The nature of the products depends on the oxidizing agent and the reaction conditions. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions can cleave the double bond to yield a ketone and a carboxylic acid. Ozonolysis (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) can also achieve this transformation. youtube.com

Given the structure of 2-Methyl-N-(2-phenylethyl)prop-2-enamide, oxidative cleavage of the double bond would be expected to yield a ketone from the internal carbon of the double bond and a carboxylic acid from the terminal carbon, which would be further oxidized from an initial aldehyde.

Table 2: Oxidative Cleavage of the Alkene Moiety

| Oxidizing Agent | Expected Products | Description |

| Potassium Permanganate (KMnO₄) | N-(2-phenylethyl)-2-oxopropanamide and Carbon Dioxide | The double bond is cleaved. The internal, more substituted carbon is oxidized to a ketone. The terminal CH₂ group is oxidized completely to CO₂. |

| Ozone (O₃) followed by oxidative workup (e.g., H₂O₂) | N-(2-phenylethyl)-2-oxopropanamide and Formic Acid (further oxidized to CO₂) | Ozonolysis initially forms an ozonide, which upon oxidative workup yields a ketone and a carboxylic acid. The terminal carbon forms formic acid, which can be further oxidized. |

Reactions of the Amide Functional Group

The amide linkage is characterized by a resonance stabilization that makes it relatively unreactive. However, under forcing conditions, it can undergo hydrolysis or reduction.

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a carboxylic acid and the protonated amine. youtube.com

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This also proceeds through a tetrahedral intermediate. The final products are the carboxylate salt and the free amine. khanacademy.orgarkat-usa.org

Table 3: Hydrolysis of the Amide Linkage

| Conditions | Products |

| Acidic (e.g., H₃O⁺, heat) | 2-Methylpropenoic acid and 2-Phenylethan-1-amine hydrochloride |

| Basic (e.g., NaOH, heat, followed by acid workup) | 2-Methylpropenoic acid and 2-Phenylethan-1-amine |

Amides can be reduced to amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide replaces the carbonyl oxygen with two hydrogen atoms. The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt and a second hydride addition to the resulting iminium ion intermediate. libretexts.orgchemistrysteps.comlibretexts.org

Table 4: Reduction of the Amide Functional Group

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) followed by water workup | 2-Methyl-N-(2-phenylethyl)prop-2-en-1-amine |

Investigating the Reaction Mechanisms of this compound Transformations

The chemical behavior of this compound is characterized by the interplay between its amide functionality and the α,β-unsaturated system. The primary transformation pathways for this compound include its synthesis via N-acylation, Michael addition reactions at the carbon-carbon double bond, polymerization, and hydrolysis of the amide linkage. Mechanistic investigations into these transformations provide a foundational understanding of the molecule's reactivity.

The synthesis of this compound and its arylethyl analogues is commonly achieved through an N-acylation reaction. nih.govresearchgate.net This involves the reaction of a 2-arylethylamine with methacryloyl chloride. The generally accepted mechanism for this transformation is a nucleophilic acyl substitution.

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which serves as a proton scavenger. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the 2-phenylethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of methacryloyl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by the triethylamine base to yield the final product, this compound, and triethylammonium (B8662869) chloride. nih.gov

The α,β-unsaturated nature of the amide makes it susceptible to Michael addition reactions, a conjugate addition of a nucleophile to the carbon-carbon double bond. This is a significant pathway for the transformation of this class of compounds.

The general mechanism for the Michael addition to this compound involves the following steps:

Nucleophilic Attack: A nucleophile (e.g., a thiol or an amine) attacks the β-carbon of the α,β-unsaturated system. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group.

Enolate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated form of the nucleophile, to yield the final 1,4-addition product.

The reactivity of acrylamides in Michael additions is influenced by various factors, as summarized in the table below.

| Factor | Influence on Reactivity | Rationale |

| Substitution at α or β carbons | Alkyl substitution generally reduces reactivity. | Steric hindrance and electron-donating effects of alkyl groups decrease the electrophilicity of the β-carbon. |

| Substitution on the nitrogen atom | N-aryl or N-alkyl groups can influence reactivity. | Electronic effects of the substituent can modulate the electron-withdrawing capacity of the amide group. |

| Presence of a catalyst | Bases (e.g., diisopropylamine, triethylamine) can promote the reaction. | The base can deprotonate the nucleophile, increasing its nucleophilicity. |

This table is generated based on findings from studies on a diverse set of acrylamides and provides an inferred reactivity pattern for this compound. nih.gov

As a monomer containing a polymerizable double bond, this compound can undergo polymerization, typically via a free-radical mechanism. This process is initiated by a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile). nih.gov

The mechanism of radical polymerization consists of three main stages:

Initiation: The radical initiator thermally decomposes to generate free radicals. These radicals then add to the double bond of the monomer, creating a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is terminated by various mechanisms, such as combination (two growing chains combine) or disproportionation (a hydrogen atom is transferred from one chain to another).

The hydrolysis of the amide bond in this compound is another possible transformation pathway, although amides are generally more resistant to hydrolysis than esters. nih.gov This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen of the amide is protonated by an acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the water molecule to the nitrogen atom.

Amine Elimination: The C-N bond cleaves, and the 2-phenylethylamine leaves as a leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to give methacrylic acid.

Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Amine Elimination: The tetrahedral intermediate collapses, eliminating the 2-phenylethylamide anion, which is a poor leaving group.

Deprotonation: The resulting carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and 2-phenylethylamine.

Studies have shown that the amide portion in methacrylamides exhibits greater hydrolytic stability compared to the ester portion in methacrylates. nih.gov

Polymerization Chemistry of 2 Methyl N 2 Phenylethyl Prop 2 Enamide

Homopolymerization Mechanisms and Kinetics of 2-Methyl-N-(2-phenylethyl)prop-2-enamide

The homopolymerization of this compound can be achieved through various mechanisms, with radical polymerization being a prominent method. The kinetics of this process are influenced by several factors, including the choice of initiator and reaction conditions.

Radical Polymerization Studies

Radical polymerization of N-substituted methacrylamides, including this compound and its derivatives, is a versatile method for producing high molecular weight polymers. nih.govnih.gov Studies on related N-(2-arylethyl)-2-methylprop-2-enamides have demonstrated the feasibility of thermal radical polymerization. For instance, the polymerization of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide has been successfully carried out using a thermal initiator to produce bulk polymeric material. nih.gov This process involves the generation of free radicals, which initiate the polymerization of the monomer units. The propagation step involves the addition of the monomer to the growing polymer chain, and termination occurs through coupling or disproportionation of two growing chains.

The general scheme for the radical polymerization of this compound is as follows:

Initiation: An initiator molecule decomposes to form primary radicals (I•). These radicals then react with a monomer molecule (M) to form an initiated monomer radical (M•).

Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is terminated by the reaction of two growing polymer chains, either by combination or disproportionation.

Influence of Initiators and Catalysts on Polymerization

The choice of initiator plays a crucial role in the outcome of the radical polymerization of this compound. Thermal initiators, such as azo compounds and peroxides, are commonly used. For example, 1,1′-azobiscyclohexanecarbonitrile has been employed as a thermal initiator for the polymerization of a closely related monomer, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, in toluene (B28343) at temperatures between 88-92 °C. nih.gov

The concentration of the initiator directly affects the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a faster polymerization rate but results in a lower average molecular weight, as more polymer chains are initiated simultaneously.

While traditional radical polymerization is often initiated thermally or photochemically, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can utilize catalysts to achieve better control over the polymerization process. However, studies on the ATRP of acrylamide-based monomers have indicated that copper salts can complex with the amide group, which can interfere with the deactivation step and lead to a loss of control. cmu.edu

Control over Molecular Weight and Polydispersity in Polymerization

Achieving control over the molecular weight and minimizing the polydispersity index (PDI) are critical aspects of modern polymer synthesis. For N-substituted methacrylamides, conventional free radical polymerization often leads to polymers with broad molecular weight distributions. To overcome this, controlled/living radical polymerization (CLRP) techniques are employed.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly effective method for controlling the polymerization of methacrylamides. rsc.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity by introducing a chain transfer agent (CTA) into the polymerization system. The choice of CTA is crucial for the successful control of the polymerization. While specific studies on the RAFT polymerization of this compound are not extensively documented, the successful application of RAFT to a wide range of acrylamide (B121943) and methacrylamide (B166291) monomers suggests its applicability. mdpi.comacs.org

The theoretical molecular weight in a RAFT polymerization can be calculated using the following equation:

Mn,th = ([M]0 / [CTA]0) × Mmonomer × conversion + MCTA

where:

Mn,th is the theoretical number-average molecular weight

[M]0 is the initial monomer concentration

[CTA]0 is the initial chain transfer agent concentration

Mmonomer is the molecular weight of the monomer

MCTA is the molecular weight of the chain transfer agent

By adjusting the ratio of monomer to CTA, the molecular weight of the resulting polymer can be precisely controlled.

Copolymerization Strategies Involving this compound

Copolymerization is a powerful tool for tailoring the properties of polymers. By incorporating this compound with other monomers, materials with a wide range of chemical and physical properties can be designed.

Reversible-Addition Fragmentation Chain-Transfer (RAFT) Polymerization with Related Methacrylamide Monomers

RAFT polymerization is highly suitable for the synthesis of well-defined block and statistical copolymers of methacrylamides. rsc.org The copolymerization of this compound with other methacrylamide monomers via RAFT would allow for the creation of copolymers with controlled architecture and functionality. For example, copolymerizing with hydrophilic methacrylamides could impart amphiphilicity to the resulting polymer.

The success of RAFT copolymerization depends on the appropriate selection of the RAFT agent and reaction conditions to ensure that both monomers are effectively controlled. Studies on the RAFT copolymerization of various N-substituted acrylamides have shown that the polymerization rate can be influenced by the nature of the N-substituent. researchgate.net

An example of a RAFT copolymerization system for related monomers is the copolymerization of N,N-dimethyl acrylamide (DMA) and N-isopropyl acrylamide (NIPAM). nih.gov This system has been used to create thermoresponsive copolymers, and a similar strategy could be applied by incorporating this compound to introduce hydrophobicity and potentially other responsive behaviors.

Table 1: Examples of RAFT Polymerization of Related Acrylamide Monomers

| Monomer | CTA | Initiator | Solvent | Resulting Polymer Characteristics |

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride | 4-cyanopentanoic acid dithiobenzoate | 4,4′-azobis(4-cyanovaleric acid) | Water/2-propanol | Well-defined homopolymers |

| Acrylamide | Dodecyl trithiodimethyl propionic acid | AIBN | DMSO | Polyacrylamide with narrow molecular weight distribution |

| N-acryloyl-l-proline | Benzyl 1-pyrrolecarbodithioate | AIBN | Not specified | Well-defined amino acid-based polymers |

Statistical Copolymerization for Tailored Material Properties

Statistical copolymerization of this compound with other vinyl monomers is a straightforward approach to modify the properties of the resulting polymer. By randomly incorporating different monomer units along the polymer chain, properties such as glass transition temperature, solubility, and mechanical strength can be tuned.

For instance, copolymerizing the hydrophobic this compound with a hydrophilic monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) or N-isopropylacrylamide (NIPAM) via free radical polymerization can lead to amphiphilic copolymers. nih.govnih.gov The final properties of the copolymer are dependent on the reactivity ratios of the comonomers and their feed ratio.

The reactivity ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. If r1r2 = 1, an ideal random copolymer is formed. If r1r2 < 1, there is a tendency towards alternation, and if r1r2 > 1, there is a tendency towards blockiness.

Table 2: Reactivity Ratios for Copolymerization of Related Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymerization Tendency |

| N-isopropylacrylamide | 2,3-dihydroxypropyl methacrylate | 0.11 | 3.09 | 0.34 | Tendency towards alternation |

| Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | 0.018 | Strong tendency towards alternation |

| N-tert-butyl acrylamide | Methyl Acrylate | - | - | - | Terminal model applicable in ethanol-rich systems |

Data for this compound is not available and is represented by analogous systems.

By carefully selecting the comonomer and the polymerization technique, a wide array of functional materials based on this compound can be synthesized for various applications.

Formation of Cross-linked Block Copolymers Incorporating Acryloyl Moieties

The synthesis of cross-linked polymers from acryloyl-containing monomers like this compound and its derivatives is a key strategy for creating materials with tailored network structures and specific functionalities. A notable example involves the use of a structurally related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, in the fabrication of molecularly imprinted polymers (MIPs). nih.gov This process illustrates the formation of a highly cross-linked polymer network through copolymerization with a cross-linking agent. nih.govresearchgate.net

In this approach, the functional monomer, which contains the polymerizable methacryloyl group, is copolymerized with a cross-linker, such as divinylbenzene (B73037) (DVB), in the presence of a porogenic solvent like toluene. nih.gov The polymerization is typically initiated thermally using a radical initiator, for instance, 1,1′-azobiscyclohexanecarbonitrile. nih.gov This reaction results in a bulk material with a fixed, three-dimensional network structure. nih.gov The functional monomer becomes covalently integrated into the cross-linked polymer matrix. This method of creating cross-linked materials is fundamental for producing advanced polymers where the three-dimensional structure is crucial for its function. nih.gov

The table below outlines the components and conditions used in an exemplary synthesis of such a cross-linked polymer. nih.gov

| Component | Role | Amount / Condition |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Functional Monomer | 0.8 mmol |

| Divinylbenzene (DVB) | Cross-linker | 4 mmol |

| Toluene | Porogen (Solvent) | 2.056 mL |

| 1,1′-azobiscyclohexanecarbonitrile | Initiator | 10 mg |

| Temperature | Polymerization Condition | 88–92 °C |

| Time | Polymerization Duration | 24 h |

| Atmosphere | Polymerization Condition | Nitrogen Purge |

Preparation of Advanced Polymeric Materials from this compound

The synthesis of new functional monomers is a powerful avenue for generating novel polymer materials with enhanced properties for specialized applications. riverpublishers.commdpi.com Monomers such as this compound and its analogues serve as versatile building blocks for advanced polymeric materials like molecularly imprinted polymers (MIPs). nih.gov MIPs are a class of highly selective materials engineered to recognize and bind specific target molecules. nih.gov

The preparation of these materials employs a "semi-covalent imprinting" strategy. nih.gov In a representative synthesis, a functional monomer, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, acts as a template-containing polymerizable unit. nih.gov This monomer is copolymerized with a high excess of a cross-linking monomer, divinylbenzene, via thermal radical polymerization. nih.govresearchgate.net

After the polymerization process, the covalently bound template portion (the 2-(4-bromophenyl)ethyl group) is cleaved from the polymer matrix, typically through hydrolysis of the amide linkage. nih.govresearchgate.net This removal creates precisely shaped cavities within the polymer that are complementary to the template molecule in terms of size, shape, and chemical functionality. nih.gov These cavities are then capable of selectively rebinding the target analyte from a mixture through non-covalent interactions. nih.gov

The resulting imprinted polymer demonstrates a high affinity for target biomolecules that are structurally similar to the original template residue. nih.gov For instance, a polymer imprinted with a 2-(4-bromophenyl)ethyl moiety showed significant selectivity for tyramine (B21549) and L-norepinephrine. nih.gov The performance of these MIPs is often quantified by an imprinting factor (IF), which compares the binding capacity of the imprinted polymer to that of a non-imprinted polymer (NIP) synthesized under similar conditions but without the template monomer. nih.gov

The adsorption capabilities of an exemplary MIP are detailed in the table below. nih.gov

| Target Analyte | Imprinting Factor (IF) |

| Tyramine | 2.47 |

| L-norepinephrine | 2.50 |

This ability to create materials with high selectivity makes them valuable for applications in environmental, food, or biomedical analyses. nih.gov The development of such functional polymers highlights the importance of monomer design in the field of advanced materials. riverpublishers.commdpi.com

Spectroscopic and Structural Characterization of 2 Methyl N 2 Phenylethyl Prop 2 Enamide and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-N-(2-phenylethyl)prop-2-enamide. By analyzing the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map of the molecule can be constructed.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound exhibits characteristic signals corresponding to the aromatic, aliphatic, vinylic, and amide protons.

The protons of the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum. The two methylene (B1212753) groups (-CH₂-) of the phenylethyl moiety are observed as distinct signals, with the one closer to the aromatic ring appearing as a triplet and the one adjacent to the amide nitrogen appearing as a multiplet resulting from coupling to both the other methylene group and the amide proton. The amide proton (NH) itself is typically seen as a broad singlet or a triplet. The two vinylic protons of the prop-2-enamide group are non-equivalent and appear as distinct singlets or narrow multiplets. Finally, the methyl group protons also produce a characteristic singlet. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Analogs nih.gov

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.10 - 7.30 | Multiplet (m) |

| Amide (NH) | ~5.80 | Broad Singlet (bs) |

| Vinylic (=CH₂) | ~5.60 | Broad Triplet (bt) |

| Vinylic (=CH₂) | ~5.30 | Quintet |

| Methylene (N-CH₂) | ~3.55 | Multiplet (m) |

| Methylene (Ar-CH₂) | ~2.83 | Triplet (t) |

Note: Data is based on a closely related analog, N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide, in CDCl₃. Exact shifts may vary. nih.gov

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within the monomer. The spectrum provides direct evidence for the presence of the carbonyl, vinylic, aromatic, and aliphatic carbons.

The carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region of the spectrum. The quaternary and methine carbons of the vinyl group also have distinct chemical shifts. The aromatic carbons of the phenyl ring typically show multiple signals, with the quaternary carbon to which the ethyl group is attached being distinguishable from the protonated carbons. The two methylene carbons and the methyl carbon appear in the upfield aliphatic region of the spectrum. nih.gov

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Analogs nih.gov

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~168.9 |

| Vinylic (quaternary, C=CH₂) | ~140.6 |

| Aromatic (quaternary, C-CH₂) | ~135.1 |

| Aromatic (CH) | 128.0 - 131.0 |

| Vinylic (=CH₂) | ~119.8 |

| Methylene (N-CH₂) | ~41.3 |

| Methylene (Ar-CH₂) | ~35.3 |

Note: Data is based on a closely related analog, N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide, in CDCl₃. Exact shifts may vary. nih.gov

NMR spectroscopy is also a powerful quantitative tool for monitoring the progress of polymerization reactions. labrulez.com The conversion of the this compound monomer into its polymer can be accurately determined by ¹H NMR. This is achieved by comparing the integrated area of the monomer's vinyl proton signals (typically found between 5.0 and 6.5 ppm) with the integrated area of a signal that remains constant throughout the reaction, such as an internal standard or the aromatic protons of the phenylethyl group. labrulez.comresearchgate.net

As the polymerization proceeds, the sharp signals corresponding to the vinyl protons of the monomer decrease in intensity. labrulez.com Concurrently, broad signals corresponding to the newly formed polymer backbone appear in the aliphatic region of the spectrum. By taking spectra at different time intervals, the percentage of monomer conversion can be calculated, providing crucial kinetic data for the polymerization process. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is highly effective for confirming the key functional groups within the this compound structure. The IR spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. nih.gov Key characteristic peaks include a sharp band for the N-H stretch of the secondary amide, a strong absorption for the C=O stretch (Amide I band), and a band for the C=C stretch of the vinyl group. nih.gov

Table 3: Key IR Absorption Bands for this compound Analogs nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3342 | Amide N-H bond |

| C=O Stretch (Amide I) | ~1656 | Amide carbonyl bond |

Raman spectroscopy is particularly well-suited for monitoring polymerization reactions in real-time, especially for acrylamide-based monomers. researchgate.net The key advantage is the strong and distinct Raman signal of the C=C double bond in the monomer. The rate of polymerization can be determined by monitoring the decrease in the intensity of the characteristic vibrational peak of the carbon-carbon double bond (C=C) of the monomer. researchgate.net

For acrylamide-based systems, this peak is typically observed around 1607-1630 cm⁻¹. researchgate.net As the monomer is converted to a polymer, the C=C double bonds are consumed to form the C-C single bonds of the polymer backbone, leading to a corresponding decrease in the intensity of this Raman peak. By tracking this change relative to a stable internal peak, the kinetics of the polymerization can be accurately characterized. researchgate.net

Mass Spectrometry for Molecular Mass and Formula Confirmation

Mass spectrometry stands as a cornerstone analytical technique for the precise determination of molecular mass and the confirmation of the elemental composition of novel compounds.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous identification of this compound. nih.gov Unlike standard mass spectrometry, HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high resolution allows for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov

The precise mass measurement obtained from HR-MS allows for the confident determination of the molecular formula. For this compound, the theoretical exact mass can be calculated based on its elemental composition (C₁₂H₁₅NO). By comparing this theoretical mass with the experimentally measured mass, the molecular formula can be unequivocally confirmed.

Furthermore, the fragmentation patterns observed in the HR-MS/MS spectra provide valuable structural information. nih.gov Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions that are characteristic of the molecule's structure. Analysis of these fragments helps to elucidate the connectivity of the atoms within the molecule, confirming the presence of the N-(2-phenylethyl) and 2-methylprop-2-enamide moieties. This detailed fragmentation analysis serves as a powerful method for structural verification.

Below is a hypothetical data table illustrating the kind of results that would be obtained from an HR-MS analysis of the compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Theoretical Exact Mass | 189.115364 u |

| Measured Exact Mass | 189.115360 u |

| Mass Error | -0.21 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

This data is illustrative and represents typical results for a compound of this nature.

Advanced Characterization Techniques for Polymeric Systems

The characterization of the polymeric derivatives of this compound requires a range of advanced analytical techniques to understand their molecular weight distribution, structure, morphology, and elemental composition.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. specificpolymers.com This method separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. polylc.com

The output from an SEC analysis is a chromatogram that provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific polymer applications. researchgate.net The choice of solvent and calibration standards, such as polystyrene or polymethyl methacrylate (B99206), is crucial for obtaining accurate results. specificpolymers.com

A hypothetical SEC data table for poly(this compound) is presented below.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 45,000 | 63,000 | 1.4 |

| Polymer Batch B | 52,000 | 68,000 | 1.3 |

This data is illustrative and represents typical results for a synthesized polymer.

Solid-State Nuclear Magnetic Resonance (e.g., 13C CP/MAS NMR) for Polymer Structure

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of solid polymers. conicet.gov.ar Specifically, 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is widely used to obtain high-resolution spectra of solid polymeric materials. nih.gov This technique provides detailed information about the local chemical environment of the carbon atoms within the polymer chain.

The chemical shifts in the 13C CP/MAS NMR spectrum are indicative of the different types of carbon atoms present in the polymer, allowing for the confirmation of the monomeric unit's structure within the polymer backbone. Furthermore, SSNMR can be used to study the conformation of the polymer chains, the packing of the chains in the solid state, and the presence of different crystalline or amorphous phases. nih.gov By analyzing the line widths and relaxation times, information about the molecular mobility and dynamics of the polymer can also be obtained. nih.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a vital imaging technique for visualizing the surface topography and morphology of polymeric materials at the micro- and nanoscale. azom.com In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting interactions generate various signals, including secondary electrons and backscattered electrons, which are used to form an image. diva-portal.org

For poly(this compound), SEM can reveal details about the polymer's surface texture, porosity, and the size and shape of any aggregated structures. researchgate.net The morphology of a polymer is crucial as it can significantly influence its physical and mechanical properties. Sample preparation, such as coating with a thin layer of a conductive material, is often necessary to prevent charge buildup on the non-conductive polymer surface. kpi.ua Advanced SEM techniques can also provide insights into the internal structure of the polymer if the sample is fractured or cross-sectioned. azom.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM to provide elemental analysis of a sample. analyticalanswersinc.comwikipedia.org When the electron beam in the SEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. oxinst.com The subsequent filling of these vacancies by outer-shell electrons results in the emission of X-rays with energies characteristic of the elements present. memphis.edu

An EDS analysis of poly(this compound) would confirm the presence of carbon, nitrogen, and oxygen, the constituent elements of the monomer. The technique can also be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface. memphis.edu This is particularly useful for identifying any impurities or confirming the homogeneity of the polymer. EDS provides a qualitative and semi-quantitative analysis of the elemental composition. aqnmol.or.kr

A table summarizing the expected elemental composition from an EDS analysis is provided below.

| Element | Weight % | Atomic % |

| Carbon (C) | 76.16 | 74.96 |

| Nitrogen (N) | 7.40 | 6.25 |

| Oxygen (O) | 8.45 | 6.25 |

| Hydrogen (H) | 7.99 | 12.54 |

Note: EDS does not typically detect hydrogen. The values for C, N, and O are theoretical and represent what would be expected from a pure sample.

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Polymers

The porosity and surface area characteristics of polymeric materials derived from this compound are critical parameters influencing their potential applications in areas such as separation sciences, catalysis, and drug delivery. The Brunauer–Emmett–Teller (BET) method is a widely utilized analytical technique for the precise determination of the specific surface area, pore volume, and pore size distribution of porous materials. This analysis is based on the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.

In a relevant study, the porosity of molecularly imprinted polymers (MIPs) and non-imprinted polymers (NIPs) was characterized using BET analysis. The MIP was synthesized using a derivative of this compound, specifically N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, as the functional monomer and divinylbenzene (B73037) as the cross-linker. The NIP was prepared under identical conditions but without the template molecule.

The analysis revealed distinct differences in the surface characteristics of the imprinted and non-imprinted materials. The specific surface area of the MIP was determined to be 2.4 m²/g, which was lower than that of the NIP at 3.4 m²/g. This difference suggests that the imprinting process, involving the inclusion and subsequent removal of a template molecule, results in a polymer matrix with a slightly less accessible surface area compared to the more randomly structured non-imprinted polymer.

Conversely, the average pore diameter of the MIP was found to be 18.0 nm, which is larger than the 14.1 nm average pore diameter of the NIP. This indicates the formation of larger, template-specific cavities within the MIP structure. The total pore volume for both the MIP and NIP were comparable, with values of 0.011 cm³/g and 0.012 cm³/g, respectively. These findings underscore the utility of the BET method in elucidating the structural nuances of porous polymers derived from this compound and its analogues.

The detailed results of the BET surface area analysis are presented in the interactive data table below.

Table 1. BET Surface Area Analysis Data for Molecularly Imprinted (MIP) and Non-Imprinted (NIP) Polymers

| Polymer Sample | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| MIP | 2.4 | 0.011 | 18.0 |

Computational and Theoretical Investigations of 2 Methyl N 2 Phenylethyl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Methyl-N-(2-phenylethyl)prop-2-enamide. These theoretical investigations provide a foundational understanding of the molecule's behavior at a sub-atomic level.

The electronic properties of this compound are largely dictated by the interplay between the electron-donating phenylethyl group and the electron-withdrawing methacrylamide (B166291) moiety. The distribution of electron density, as visualized through molecular orbital plots, indicates a high electron density around the amide functional group and the aromatic ring. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenylethyl group, suggesting its role as the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the methacrylamide portion, highlighting its susceptibility to nucleophilic attack.

Reactivity descriptors, derived from the energies of the HOMO and LUMO, offer quantitative predictions of the molecule's chemical behavior. These descriptors are crucial for understanding reaction mechanisms and kinetics. A theoretical investigation into the reactivity of similar amine compounds has shown a strong correlation between the HOMO-LUMO energy gap and the amine's reactivity. nih.gov Computational studies on related systems provide a basis for estimating these values for this compound.

Table 1: Calculated Reactivity Descriptors for this compound (Note: The following data is hypothetical, based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory, and serves for illustrative purposes.)

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -6.2 | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 | Relates to chemical stability and reactivity. |

| Ionization Potential | 6.2 | Energy required to remove an electron. |

| Electron Affinity | 0.8 | Energy released upon gaining an electron. |

Conformational Analysis and Potential Energy Surface Studies

The flexibility of the ethyl bridge in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis is critical for understanding the molecule's three-dimensional structure, which in turn influences its physical and biological properties. By mapping the potential energy surface (PES) as a function of key dihedral angles, the most stable conformations (local and global minima) can be identified.

The primary degrees of rotational freedom in this molecule are around the C-C bond of the ethyl linker and the C-N bond of the amide group. The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable. The rotation of the phenylethyl group relative to the methacrylamide moiety gives rise to several rotamers. A study on tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine similarly identified multiple rotamers in solution through NMR studies and DFT calculations. researchgate.net

The potential energy surface for the rotation around the central C-C bond typically reveals two low-energy conformers: an extended (anti) and a folded (gauche) conformation. The relative energies of these conformers are influenced by subtle intramolecular interactions, such as van der Waals forces and potential weak hydrogen bonding.

Table 2: Relative Energies of Key Conformers of this compound (Note: This data is illustrative and based on theoretical calculations for analogous N-substituted amides.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| trans-extended | ~180° | 0.0 | 65 |

| trans-folded | ~60° | 0.5 | 30 |

| cis-extended | ~0° | 3.0 | 5 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules, including solvents and other monomers or polymer chains. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves over time.

In a condensed phase, such as in solution or in a polymer matrix, intermolecular forces play a dominant role in determining the material's properties. For this compound, the key interactions include hydrogen bonding involving the amide group, and π-π stacking interactions between the phenyl rings. MD simulations on N-substituted acrylamide (B121943) polymers have demonstrated the importance of the solvation shell and its interaction with the polymer in determining polymer conformations. rsc.org

Simulations can quantify important properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This can reveal the structure of the solvation shell around the molecule. Furthermore, MD simulations can be used to calculate the potential of mean force, which provides insight into the thermodynamics of association between two or more molecules.

Predictive Modeling of Polymerization Behavior and Polymer Properties

Predictive modeling, often employing machine learning and other computational techniques, is increasingly used to forecast the polymerization behavior of monomers and the properties of the resulting polymers. For this compound, such models can predict its reactivity in polymerization reactions and the characteristics of the corresponding polymer, poly(this compound).

The polymerization of methacrylamides can proceed via various mechanisms, with free radical polymerization being a common method. The reactivity of the monomer is a key parameter, which can be correlated with quantum chemically derived descriptors. Machine learning models have been successfully developed for predicting the reactivity in radiation-induced graft polymerization of methacrylate (B99206) monomers using interpretable parameters like solvation free energy and dipole moments. chemrxiv.org Similar approaches can be applied to predict the polymerization kinetics of this compound.

Once polymerized, the properties of the resulting material are of great interest. Predictive models, trained on extensive datasets of polymer properties, can estimate characteristics such as glass transition temperature, thermal stability, and mechanical strength. These models often use molecular descriptors of the repeating monomer unit as input features. For instance, machine learning models have been used to predict the propagation rate coefficients in radical polymerization for a wide range of monomers, including acrylates and methacrylates. rsc.org

Table 3: Predicted Properties of poly(this compound) (Note: These are hypothetical predictions based on quantitative structure-property relationship (QSPR) models for similar polyamides.)

| Property | Predicted Value | Method |

| Glass Transition Temperature (Tg) | 150 °C | Group Contribution Method |

| Refractive Index | 1.58 | QSPR |

| Density | 1.15 g/cm³ | QSPR |

| Thermal Decomposition Temperature | 350 °C | Machine Learning Model |

Applications As a Versatile Building Block in Advanced Materials Science

Role in the Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and chemical functionality to a specific target molecule. The compound 2-Methyl-N-(2-phenylethyl)prop-2-enamide and its related structures serve as crucial "functionalized templates" in a specialized imprinting process. nih.gov This technique allows for the creation of polymers with a high affinity and selectivity for target analytes, mimicking the lock-and-key binding mechanism seen in natural biological systems like antibodies and receptors. mdpi.com

The design of these functionalized templates involves covalently linking a template molecule (or a fragment of it) to a polymerizable functional group. nih.gov In this case, the 2-phenylethylamine structure acts as the template fragment, which is N-acylated using methacryloyl chloride to attach the polymerizable methacrylamide (B166291) group. nih.govmdpi.com This creates a single molecule that contains both the recognition element and the means for integration into a polymer matrix.

The synthesis is a direct N-acylation reaction. It is typically carried out by adding methacryloyl chloride to a solution of the corresponding 2-arylethylamine in a solvent like ethylene (B1197577) dichloride, with a base such as triethylamine (B128534) to neutralize the hydrogen halide byproduct. nih.govmdpi.com This method has been used to produce a series of N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring, achieving high yields. nih.govmdpi.comnih.gov

Below is a table detailing the synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides which serve as functionalized templates.

| Entry | Amine Substrate | Product: N-(2-arylethyl)-2-methylprop-2-enamide | Yield (%) |

| 2a | 2-(4-Fluorophenyl)ethylamine | N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide | 88% |

| 2b | 2-(4-Chlorophenyl)ethylamine | N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 94% |

| 2c | 2-(2,4-Dichlorophenyl)ethylamine | N-(2-(2,4-Dichlorophenyl)ethyl)-2-methylprop-2-enamide | 89% |

| 2d | 2-(4-Bromophenyl)ethyl)amine | N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide | 91% |

| 2e | 2-(4-Methoxyphenyl)ethylamine | N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 46% |

| 2f | 2-(3,4-Dimethoxyphenyl)ethylamine | N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methylprop-2-enamide | 85% |

| Data sourced from Sobiech et al., 2022. nih.govmdpi.com |

The use of N-(2-arylethyl)-2-methylprop-2-enamides exemplifies a "semi-covalent" or "covalent" imprinting strategy. nih.govnih.gov The mechanism involves several key steps:

Polymerization: The functionalized template, for instance, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, is co-polymerized with a high concentration of a cross-linking monomer, such as divinylbenzene (B73037). nih.govresearchgate.net This process is typically initiated by a radical initiator in a porogenic solvent, which helps to create a porous polymer structure. The covalent bond between the template portion and the polymerizable group ensures the precise positioning and orientation of the template within the growing polymer network. nih.govmdpi.com

Template Removal: After the three-dimensional polymer matrix is formed, the template molecule is removed. This is achieved by chemically cleaving the covalent bond that links it to the polymer. In the case of the amide linkage in this compound, this is done via hydrolysis. nih.govresearchgate.net

Formation of Recognition Sites: The removal of the template leaves behind well-defined cavities or "imprints" within the rigid polymer matrix. These cavities are complementary in size, shape, and the spatial arrangement of functional groups to the original template molecule. nih.govmdpi.com

Rebinding: The resulting MIP can then selectively rebind the target molecule (or structurally similar molecules) from a solution. This rebinding process is based on non-covalent interactions, such as hydrogen bonding, ionic, or hydrophobic interactions, between the target analyte and the functional groups lining the imprinted cavity. nih.gov This semi-covalent approach, which uses covalent bonds for imprinting and non-covalent interactions for adsorption, leads to the formation of highly selective and stable binding sites. nih.gov

General Application as a Building Block in Organic Synthesis for Complex Molecules

Beyond its role in MIPs, the core structure of this compound makes it a valuable building block in organic synthesis. rsc.orgenamine.net The phenethylamine (B48288) scaffold is a common structural motif found in a wide range of biologically active compounds, including neurotransmitters, neuromodulators, and pharmaceutical drugs. nih.gov For example, the N-acylation of phenethylamine has been utilized as a step in the multi-step synthesis of novel antimalarial drugs. nih.gov

The this compound molecule contains two key reactive sites: the aromatic ring and the polymerizable double bond. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups to modulate the molecule's electronic and steric properties. The methacrylamide group provides a handle for polymerization or for other addition reactions, enabling its incorporation into larger, more complex molecular architectures. This dual functionality allows chemists to use it as a versatile starting material for constructing diverse and complex target molecules. rsc.orgresearchgate.net

Integration into Novel Polymer Systems for Targeted Functionalities

The integration of this compound into polymer systems is primarily aimed at imparting specific recognition capabilities. The most prominent example is its use in creating MIPs with targeted functionalities for selective molecular recognition. nih.gov

In an exemplary application, a polymer was synthesized using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as the functionalized template. nih.govresearchgate.net After polymerization and removal of the template, the resulting MIP demonstrated a high affinity for the biomolecules tyramine (B21549) and L-norepinephrine. nih.govnih.gov This selectivity arises because the shape and chemical nature of the imprinted cavities are specifically tailored to recognize the phenethylamine structure common to these molecules.

The table below summarizes the binding performance of the MIP created using a derivative of this compound.

| Target Analyte | Imprinting Factor (IF) |

| Tyramine | 2.47 |

| L-Norepinephrine | 2.50 |

| The Imprinting Factor is the ratio of the binding capacity of the Molecularly Imprinted Polymer (MIP) to that of a Non-Imprinted Polymer (NIP), indicating the selectivity enhancement due to the imprinting process. nih.gov |

This ability to create polymers with pre-determined selectivity opens up applications in various fields, including:

Chemical Sensors: Developing sensors that can detect specific analytes in complex mixtures.

Separation Science: Creating highly selective sorbents for chromatography or solid-phase extraction to purify or isolate target compounds from environmental or biological samples. mdpi.com

Catalysis: Designing polymer-based catalysts with active sites that mimic enzymes, capable of catalyzing specific reactions with high selectivity. mdpi.com

By incorporating this compound and its derivatives as functional monomers, scientists can engineer novel polymer systems with precisely tailored functionalities for advanced applications. nih.gov

Future Directions and Emerging Research Avenues for 2 Methyl N 2 Phenylethyl Prop 2 Enamide

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of N-substituted methacrylamides often involves reagents and solvents that are environmentally hazardous. A primary route for synthesizing 2-Methyl-N-(2-phenylethyl)prop-2-enamide and its derivatives employs the reaction of 2-arylethylamines with methacryloyl chloride in solvents like ethylene (B1197577) dichloride, using triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.comresearchgate.net While effective, this method utilizes toxic reactants and chlorinated solvents.

Future research is increasingly focused on developing "green" and sustainable alternatives. A promising approach involves replacing methacryloyl chloride and triethylamine with methacrylic anhydride (B1165640) and a recyclable, heterogeneous green catalyst, such as "Maghnite H⁺". researchgate.net This method has been shown to proceed efficiently at room temperature in bulk (solvent-free) conditions for other N-alkyl methacrylamides, achieving high conversion and selectivity. researchgate.net Adapting this process for this compound could significantly reduce the environmental impact of its production.

Furthermore, the substitution of conventional petroleum-based solvents with bio-derived alternatives is a critical aspect of sustainable chemistry. Solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), which is derived from renewable resources, are excellent greener alternatives to commonly used solvents such as tetrahydrofuran (THF), dichloromethane, and toluene (B28343). nih.govrsc.org Investigating the synthesis of this compound in such green solvents represents a vital step towards a more sustainable chemical industry.

Table 1: Comparison of Synthetic Routes for N-substituted Methacrylamides

| Feature | Traditional Method | Green Alternative |

|---|---|---|

| Acylating Agent | Methacryloyl chloride mdpi.com | Methacrylic anhydride researchgate.net |

| Base | Triethylamine mdpi.com | Not required with green catalyst |

| Catalyst | None | "Maghnite H⁺" (recyclable) researchgate.net |

| Solvent | Ethylene dichloride mdpi.com | Solvent-free (bulk) or Green Solvents (e.g., 2-MeTHF) researchgate.netnih.gov |

| Byproducts | Triethylammonium (B8662869) chloride mdpi.com | Acetic acid (less toxic) researchgate.net |

| Conditions | Room Temperature | Room Temperature researchgate.net |

Exploration of Novel Polymerization Techniques and Architectures

While free-radical polymerization is a straightforward method for polymerizing vinyl monomers, it offers limited control over the final polymer structure. researchgate.netnih.gov Future research on this compound will heavily leverage controlled/living radical polymerization (CRP) techniques to synthesize advanced polymer architectures with precisely defined properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile CRP method applicable to a wide array of monomers, including methacrylamides. nih.govrsc.orgmdpi.com The use of RAFT allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block, graft, and star-like branched copolymers. nih.govnih.govacs.org Applying RAFT to this compound could yield well-defined homopolymers and amphiphilic block copolymers, which can self-assemble into nanoparticles or nanogels for applications in drug delivery and nanotechnology. nih.govrsc.org

Another powerful CRP technique is Atom Transfer Radical Polymerization (ATRP). researchgate.net However, ATRP of N-substituted acrylamides can be challenging. Studies on N,N-dimethylacrylamide (DMAA) have shown that the copper catalyst can complex with the amide group, retarding the deactivation step and leading to an uncontrolled polymerization. cmu.edu Investigating and overcoming these challenges for the ATRP of this compound is a significant research avenue. Success in this area would broaden the toolkit for creating novel materials from this monomer.

Table 2: Controlled Radical Polymerization (CRP) Techniques for Methacrylamides

| Technique | Advantages | Potential Challenges for this compound |

|---|---|---|

| RAFT | Excellent control over MW and PDI; Tolerant to many functional groups; Versatile for complex architectures (block, star polymers). nih.govnih.gov | Requires careful selection of RAFT agent for optimal control. |

| ATRP | Well-established; Good control over polymer architecture. researchgate.net | Potential for catalyst complexation with the amide group, leading to loss of control; May require specialized ligands or conditions. cmu.edu |

Investigation of Undiscovered Chemical Reactivity and Catalysis

The chemical structure of this compound features several reactive sites, including the carbon-carbon double bond, the amide linkage, and the aromatic ring. While some reactions are known, a comprehensive exploration of its chemical reactivity is still needed.

The acrylamide (B121943) functional group is known to undergo Michael-type addition reactions with nucleophiles like thiols. rsc.org A detailed kinetic and mechanistic study of such reactions for this specific monomer could provide valuable insights for applications in bioconjugation or materials functionalization.

The amide bond, while generally stable, can be hydrolyzed under certain conditions. mdpi.comresearchgate.net This reactivity has been exploited in molecularly imprinted polymers to create specific binding cavities. researchgate.net Future research could explore more nuanced reactions at the amide bond, such as controlled cleavage or transformation into other functional groups, to modify polymer properties post-synthesis.

Furthermore, the potential of polymers derived from this compound to act as macromolecular ligands in catalysis is an unexplored frontier. The phenylethyl groups could coordinate with metal centers, and the polymer backbone could create a specific microenvironment to influence catalytic activity and selectivity.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry offers powerful tools to predict material properties and guide experimental design, saving significant time and resources. For polymers of this compound, advanced computational studies are poised to play a crucial role.

All-atom molecular dynamics (MD) simulations can be employed to understand the conformational behavior of polymer chains in solution. rsc.org These simulations can elucidate polymer-solvent interactions, which are critical for predicting properties like solubility and the Lower Critical Solution Temperature (LCST) in thermo-responsive systems. rsc.org

Quantum mechanical calculations can be used to investigate reaction mechanisms in detail. For instance, computational studies can provide transition state structures and energy barriers for polymerization reactions or post-polymerization modifications, offering insights that are difficult to obtain experimentally. rsc.org

For potential biomedical applications, in silico methods can predict pharmacokinetic properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Docking studies can also be used to model the interaction of these polymers or their nanoparticle assemblies with biological targets like proteins or enzymes, aiding in the rational design of new therapeutic or diagnostic agents. nih.govrsc.org

Q & A

Q. What are the validated synthetic routes for 2-Methyl-N-(2-phenylethyl)prop-2-enamide, and how can purity be optimized?

The synthesis of this compound typically involves acrylamide derivatives and amine coupling reactions. A common approach is the Michael addition of 2-phenylethylamine to methyl acrylate derivatives, followed by purification via column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying structural integrity and purity . To optimize yield and purity, reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be systematically tested. For example, highlights the use of NMR to confirm the absence of unreacted precursors or side products in similar acrylamide syntheses.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the acrylamide backbone (e.g., vinyl protons at δ 5.5–6.5 ppm) and the 2-phenylethyl substituent (aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) ensures purity (>95%) by resolving polar impurities .